N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
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Overview
Description
“N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide” is a chemical compound that falls under the category of pyrazolo[3,4-d]pyrimidines . These compounds are known for their wide range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods and reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like IR spectroscopy and NMR spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various methods. The compound’s reactivity can be influenced by the substituents linked to the ring carbon and nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined using a melting point apparatus, and its solubility can be tested in various solvents .Scientific Research Applications
Herbicidal Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide derivatives have been explored for their herbicidal activity. A study by Luo, Zhao, Zheng, and Wang (2017) found that similar compounds showed significant inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at certain dosages (Luo et al., 2017).
Antipsoriatic Effects
Compounds related to this compound have been studied for their potential in treating psoriasis. Li et al. (2016) reported that certain pyrazolo[3,4-d]pyrimidine derivatives displayed significant antipsoriatic effects in a psoriatic animal model, suggesting potential therapeutic applications (Li et al., 2016).
Antimicrobial Activity
These derivatives have also been investigated for their antimicrobial properties. El-sayed et al. (2017) synthesized a series of compounds and found that some exhibited moderate to outstanding antimicrobial activity against various bacteria and fungi (El-sayed et al., 2017).
Anticancer and Anti-5-Lipoxygenase Agents
The pyrazolo[3,4-d]pyrimidine scaffold has been utilized in the development of anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) synthesized a series of derivatives and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities, demonstrating the potential of these compounds in cancer therapy (Rahmouni et al., 2016).
Antitumor Evaluation
The antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives has been assessed in studies like the one by El-Morsy, El-Sayed, and Abulkhair (2017). They synthesized new derivatives and found some of them to exhibit mild to moderate antitumor activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O2/c23-15-8-10-16(11-9-15)28-20-19(12-25-28)22(30)27(13-24-20)26-21(29)18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOIXXLWNVSBDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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